molecular formula C24H27N3O2 B11589489 N-cyclohexyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide

N-cyclohexyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide

Cat. No.: B11589489
M. Wt: 389.5 g/mol
InChI Key: KPRUGNKFOXOFHS-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE is a complex organic compound that belongs to the class of phthalazinone derivatives. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methylphenyl group, and a phthalazinone moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C24H27N3O2

Molecular Weight

389.5 g/mol

IUPAC Name

N-cyclohexyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide

InChI

InChI=1S/C24H27N3O2/c1-17-11-13-18(14-12-17)23-20-9-5-6-10-21(20)24(29)27(26-23)16-15-22(28)25-19-7-3-2-4-8-19/h5-6,9-14,19H,2-4,7-8,15-16H2,1H3,(H,25,28)

InChI Key

KPRUGNKFOXOFHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC(=O)NC4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE typically involves multiple steps:

    Formation of the Phthalazinone Core: This step involves the cyclization of appropriate precursors to form the phthalazinone ring.

    Introduction of the Methylphenyl Group: This can be achieved through Friedel-Crafts acylation or alkylation reactions.

    Attachment of the Cyclohexyl Group: This step often involves nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and acids can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-CYCLOHEXYL-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOHEXYL-2-(((4-METHYLPHENYL)SULFONYL)AMINO)PROPANAMIDE
  • N-CYCLOHEXYL-3-[(4-METHYLPHENYL)THIO]PROPANAMIDE

Uniqueness

N-CYCLOHEXYL-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexyl group, a methylphenyl group, and a phthalazinone moiety sets it apart from similar compounds, making it a valuable subject of study in various scientific fields.

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